molecular formula C7H15ClO4S B13625303 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride

3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride

Cat. No.: B13625303
M. Wt: 230.71 g/mol
InChI Key: IKLPBGYDSWLXSL-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride is an organic compound with significant utility in organic synthesis. It is known for its role as a sulfonylating agent, which is crucial in the formation of sulfonate esters and sulfonamides. These derivatives are often used in pharmaceuticals and agrochemicals due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonic acid+Thionyl chloride3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride\text{3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonic acid+Thionyl chloride→3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonylation process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This is the most common reaction, where the sulfonyl chloride group is replaced by a nucleophile such as an amine or alcohol, forming sulfonamides or sulfonate esters.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: Although less common, the sulfonyl chloride group can be reduced to a sulfinyl or thiol group under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic conditions to facilitate the substitution reaction.

    Hydrolysis: Typically occurs in aqueous environments or in the presence of a base.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under controlled conditions.

Major Products:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonate esters and sulfonamides.

    Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of agrochemicals and specialty chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, forming strong covalent bonds with the nucleophilic atoms. The molecular targets include hydroxyl, amino, and thiol groups in various substrates, leading to the formation of sulfonate esters, sulfonamides, and other derivatives.

Comparison with Similar Compounds

    Methanesulfonyl chloride: Another sulfonylating agent but with a simpler structure.

    Tosyl chloride: Commonly used in organic synthesis for similar purposes but has a different aromatic structure.

    Trifluoromethanesulfonyl chloride: Known for its high reactivity due to the presence of electron-withdrawing trifluoromethyl groups.

Uniqueness: 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of the methoxyethoxy group enhances its solubility in organic solvents, making it more versatile in various synthetic applications compared to simpler sulfonyl chlorides.

Properties

Molecular Formula

C7H15ClO4S

Molecular Weight

230.71 g/mol

IUPAC Name

3-(2-methoxyethoxy)-2-methylpropane-1-sulfonyl chloride

InChI

InChI=1S/C7H15ClO4S/c1-7(6-13(8,9)10)5-12-4-3-11-2/h7H,3-6H2,1-2H3

InChI Key

IKLPBGYDSWLXSL-UHFFFAOYSA-N

Canonical SMILES

CC(COCCOC)CS(=O)(=O)Cl

Origin of Product

United States

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